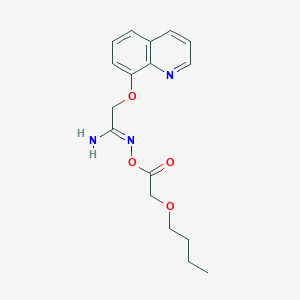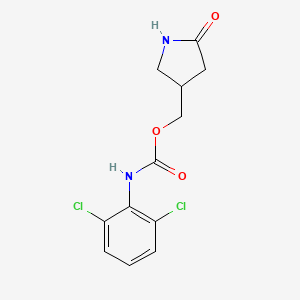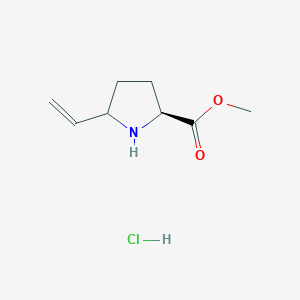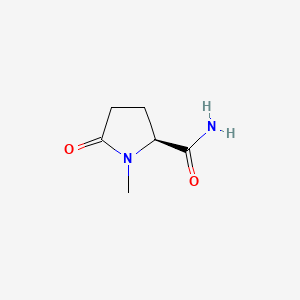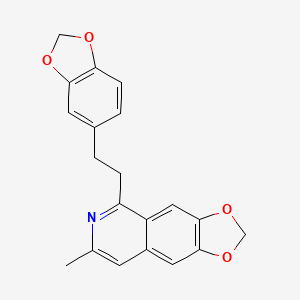
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core, along with a methylenedioxyphenethyl group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a suitable diol and a carbonyl compound.
Attachment of the Methylenedioxyphenethyl Group: The methylenedioxyphenethyl group can be attached through a Friedel-Crafts alkylation reaction, using a methylenedioxybenzene derivative and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized isoquinoline derivatives, reduced isoquinoline derivatives, and substituted isoquinoline compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Noscapine: A phthalide isoquinoline alkaloid with anticancer properties.
Oxolinic Acid: A quinoline derivative with antibacterial activity.
Hydrastinine: An isoquinoline derivative with vasodilatory effects.
Uniqueness
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- is unique due to its combination of a dioxolo ring, isoquinoline core, and methylenedioxyphenethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
20226-11-3 |
|---|---|
Molekularformel |
C20H17NO4 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methyl-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C20H17NO4/c1-12-6-14-8-19-20(25-11-24-19)9-15(14)16(21-12)4-2-13-3-5-17-18(7-13)23-10-22-17/h3,5-9H,2,4,10-11H2,1H3 |
InChI-Schlüssel |
BMDCQPXVYLJDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C=C2C(=N1)CCC4=CC5=C(C=C4)OCO5)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



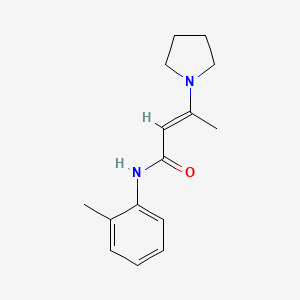
![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)
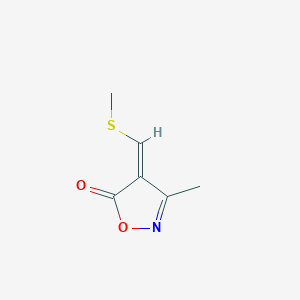
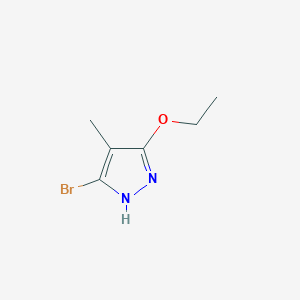
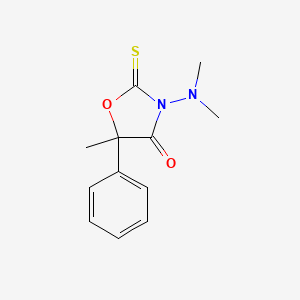
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
